![molecular formula C26H23ClN2O3S B1229790 1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B1229790.png)
1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone
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Overview
Description
1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone is a member of quinolines.
Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been used as a building block in the synthesis of various derivatives, including Indoloquinolones, Triazoloindoloquinolines, and their derivatives. These compounds have potential biological activities (Mulwad & Lohar, 2003).
- It serves as a precursor for the synthesis of aminobenzo[b]thiophenes through a Willgerodt–Kindler route, demonstrating a simple and efficient synthesis method for these compounds (Androsov et al., 2010).
Biological Activity
- A derivative of this compound showed high antiproliferative activity by intercalating with DNA and inhibiting DNA topoisomerase II, suggesting its potential as an anti-cancer agent (Via et al., 2008).
- Another study synthesized derivatives containing the quinoline moiety, which were characterized for their structural properties and evaluated for potential biological applications (Zen, Chen, & Liu, 2012).
- The compound was involved in the synthesis of N-acyl-4-phenyl-1,2-epoxy-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinolines, which were characterized for their acute toxicity, cytotoxicity, analgesic activity, and effects on locomotion and exploration (Krainova et al., 2012).
Synthesis and Antiproliferative Evaluation
- A series of derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, highlighting the compound's role in the development of potential cancer treatments (Chen et al., 2008).
properties
Product Name |
1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone |
---|---|
Molecular Formula |
C26H23ClN2O3S |
Molecular Weight |
479 g/mol |
IUPAC Name |
1-[1-chloro-2-(2-nitrophenyl)sulfanyl-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone |
InChI |
InChI=1S/C26H23ClN2O3S/c1-15(30)17-11-12-20-18(13-17)24-19(26(28-20)16-7-3-2-4-8-16)14-23(25(24)27)33-22-10-6-5-9-21(22)29(31)32/h2-13,19,23-26,28H,14H2,1H3 |
InChI Key |
BGFCFSUMQMMXNS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C(C(C3)SC4=CC=CC=C4[N+](=O)[O-])Cl)C5=CC=CC=C5 |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C(C(C3)SC4=CC=CC=C4[N+](=O)[O-])Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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